molecular formula C9H10N2O B1624042 2-oxopropanal N-phenylhydrazone CAS No. 5391-74-2

2-oxopropanal N-phenylhydrazone

Cat. No. B1624042
CAS RN: 5391-74-2
M. Wt: 162.19 g/mol
InChI Key: PWELTGGNVDVIGR-JXMROGBWSA-N
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Description



  • 2-oxopropanal N-phenylhydrazone is a chemical compound with the following properties:

    • IUPAC Name : (1E)-1-(phenylhydrazinylidene)propan-2-one

    • Molecular Formula : C9H10N2O

    • Molecular Weight : 162.19 g/mol

    • CAS Number : 5391-74-2

    • Appearance : Not intended for human or veterinary use; for research purposes only.







  • Synthesis Analysis



    • The synthesis of this compound involves combining suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides (isonicotinic, nicotinic, or 2- or 4-aminobenzoic acid hydrazide).





  • Molecular Structure Analysis



    • The compound has a hydrazone form with Z configuration of the C=N bond.





  • Chemical Reactions Analysis



    • Further research is needed to explore specific chemical reactions involving this compound.





  • Physical And Chemical Properties Analysis



    • Detailed physical and chemical properties data are available in the literature.




  • Scientific Research Applications

    Organic Synthesis and Heterocyclic Chemistry

    Compounds structurally related to "2-oxopropanal N-phenylhydrazone" are utilized in the synthesis of various heterocyclic compounds. Abdel-Khalik, Agamy, and Elnagdi (2000) demonstrated that 2-Arylhydrazono-3-oxopropanals react with hydroxylamine and hydrazines to produce isoxazoles, arylazopyrazoles, and triazoles, showcasing their versatility as building blocks in organic chemistry (M. Abdel-Khalik, S. Agamy, & M. H. Elnagdi, 2000). Similarly, Al‐Zaydi, Borik, and Elnagdi (2003) explored their use in microwave-assisted synthesis, further expanding their applicability in efficient heterocyclic compound production (K. Al‐Zaydi, R. Borik, & M. H. Elnagdi, 2003).

    Sensor Development

    Gupta, Singh, and Gupta (2014) investigated novel biologically active hydrazones for their use as colorimetric sensors, demonstrating selective detection of cyanide and acetate ions. This research highlights the potential of these compounds in environmental monitoring and safety applications (V. Gupta, Ashutosh Kumar Singh, & N. Gupta, 2014).

    Antimicrobial and Antioxidant Studies

    Lu et al. (2020) synthesized aromatic hydrazones exhibiting significant antimicrobial activity and biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising direction for anti-staphylococcal drug development (Xueer Lu et al., 2020). Furthermore, Puntel et al. (2008) explored the antioxidant properties of oxime 3-(phenylhydrazono) butan-2-one, finding potential in mitigating oxidative stress (G. Puntel et al., 2008).

    Environmental and Biochemical Applications

    McLellan and Thornalley (1992) discussed methods for synthesizing and utilizing 2-oxopropanal derivatives in the assay of methylglyoxal, a compound of interest in medical research and environmental monitoring (A. C. McLellan & P. Thornalley, 1992). This work underlines the utility of such compounds in analytical chemistry and their potential in detecting and quantifying biochemicals.

    Safety And Hazards



    • The compound should be handled with care, following safety guidelines.

    • Consult safety data sheets for specific precautions.




  • Future Directions



    • Investigate potential applications of this compound in drug development or other fields.

    • Explore its reactivity and potential biological activities.




    Please note that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    (1E)-1-(phenylhydrazinylidene)propan-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10N2O/c1-8(12)7-10-11-9-5-3-2-4-6-9/h2-7,11H,1H3/b10-7+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PWELTGGNVDVIGR-JXMROGBWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)C=NNC1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(=O)/C=N/NC1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00420845
    Record name 2-oxopropanal N-phenylhydrazone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00420845
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    162.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-oxopropanal N-phenylhydrazone

    CAS RN

    5391-74-2
    Record name NSC3196
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3196
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 2-oxopropanal N-phenylhydrazone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00420845
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Pyruvic aldehyde 1-phenylhydrazone
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-oxopropanal N-phenylhydrazone

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